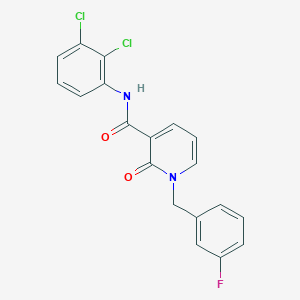
N-(2,3-dichlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,3-dichlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of the dihydropyridine class, which is known for its wide range of biological activities. The structure of this compound includes a dihydropyridine ring, which is a common scaffold in calcium channel blockers, and it is substituted with chlorophenyl and fluorobenzyl groups, suggesting potential for varied biological interactions.
Synthesis Analysis
The synthesis of related N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar synthetic route could be employed, involving the reaction of a suitable pyridinecarbonyl chloride with a 2,3-dichloroaniline derivative, followed by the introduction of the 3-fluorobenzyl group.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of a 4-oxo-1,4-dihydropyridine ring. In the case of "4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide," the crystal structure is stabilized by hydrogen bonds forming infinite chains . This suggests that the compound may also exhibit similar hydrogen bonding patterns, contributing to its stability and potential for forming crystalline structures.
Chemical Reactions Analysis
While the specific chemical reactions of "N-(2,3-dichlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" are not described in the provided papers, compounds in this class typically engage in reactions that exploit the reactivity of the dihydropyridine ring. This includes nucleophilic attacks at the 4-oxo position and potential electrophilic substitutions on the aromatic rings, influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
Physical and Chemical Properties Analysis
The physical properties of N-(chlorophenyl)pyridinecarboxamides, such as melting temperatures, are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The melting points can be predicted from a linear regression of these variables. The presence of chlorine in the compounds also affects the interaction environments, as analyzed through Hirshfeld surface analysis and contact enrichment studies . The compound is likely to exhibit similar dependencies on its physical properties, with the specific substituents further influencing its melting temperature and interaction profile.
科学的研究の応用
Synthesis and Characterization
- Aromatic Polyamides and Polyimides Synthesis : Researchers have developed aromatic polyamides by polycondensation of diacids with various diamines. These polyamides are known for their solubility in organic solvents and high thermal stability, making them suitable for creating transparent, tough films (Yang, Hsiao, & Yang, 1999).
- Chiral Auxiliaries for Asymmetric Synthesis : New chiral auxiliaries based on halo-substituted derivatives have been synthesized for the asymmetric synthesis of amino acids, demonstrating their effectiveness in producing high enantiomeric purity of α-amino acids (Belokon’, Maleev, & Petrosyan et al., 2002).
Biological Applications
- Antipathogenic Activity : Thiourea derivatives with halo-substituted phenyl rings have shown significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
- Antimicrobial Activity of Semicarbazone Derivatives : Semicarbazone derivatives have been evaluated for their antimicrobial activities, indicating that specific compounds exhibited promising antibacterial and antifungal properties. Such activities were enhanced by the presence of hydroxyl and nitro groups on the phenyl ring (Ahsan, Amir, & Bakht et al., 2016).
Photophysical Studies
- Fluorescence Quenching Studies : The study of fluorescence quenching by aniline and carbon tetrachloride in various organic solvents has been conducted on carboxamide derivatives. These studies provide insights into quenching mechanisms and the photophysical properties of these compounds (Patil, Melavanki, & Nagaraja et al., 2013).
Environmental Microbiology
- Degradation of Environmental Contaminants : The bacterial degradation of fluorene and its analogs, including compounds with similar structures, has been reviewed. Such compounds are targeted for biodegradation due to their environmental contamination, highlighting the ecological relevance of researching these chemical entities (Bressler & Fedorak, 2000).
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O2/c20-15-7-2-8-16(17(15)21)23-18(25)14-6-3-9-24(19(14)26)11-12-4-1-5-13(22)10-12/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMODDYUEQPQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

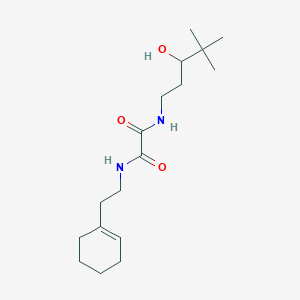
![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)
![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)
![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)
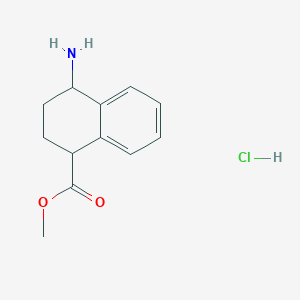
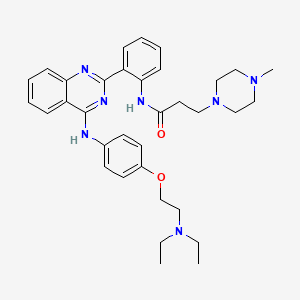
![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2554012.png)
![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)
![3-(4-chlorophenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2554015.png)

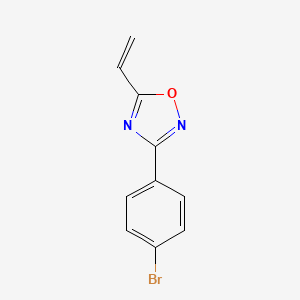
![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2554022.png)